
5-(azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(Azetidin-3-yl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole, or 5-AEPO, is an organic compound with a unique structure that has numerous applications in the scientific research field. It is a nitrogen-containing heterocyclic compound with a five-membered ring containing an azetidine group, a pyrrol group, and an oxadiazole group. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. This compound has been used in a variety of research applications, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research into compounds with azetidine, pyrrolidine, oxadiazole, and similar heterocyclic frameworks has shown promising antimicrobial and antifungal effects. For instance, studies on azetidinone derivatives incorporating oxadiazole units have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains. This includes efficacy against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Dodiya, Shihory, & Desai, 2012); (Desai & Dodiya, 2014).
Antiprotozoal Activity
The structural motif of 1,2,4-oxadiazole, when combined with pyrrolo and triazole units, has also shown significant anti-protozoal activity. This includes the development of novel compounds that have been evaluated for their potential in treating diseases caused by protozoal pathogens (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antitubercular Agents
Further, the integration of pyrrol and oxadiazole structures has been explored for antitubercular applications. Compounds exhibiting these functional groups have been synthesized and characterized, showing moderate to good activity against Mycobacterium tuberculosis, which suggests their potential role in developing new therapeutic agents for tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-2-15-5-3-4-9(15)10-13-11(16-14-10)8-6-12-7-8/h3-5,8,12H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZMMNVLGONCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



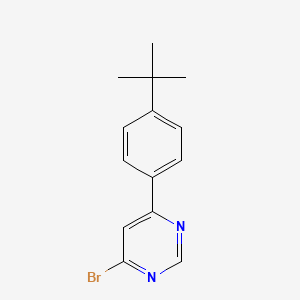
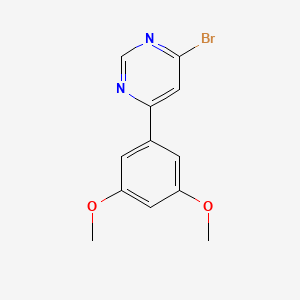
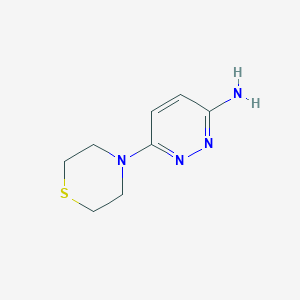

![Cyclopropyl-(2,2-difluorobenzo[1,3]dioxol-5-ylmethyl)-amine](/img/structure/B1475609.png)

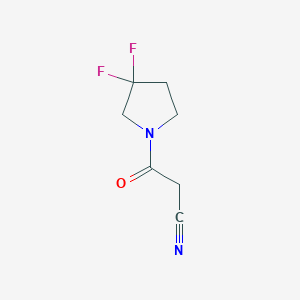

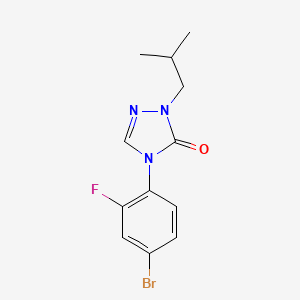
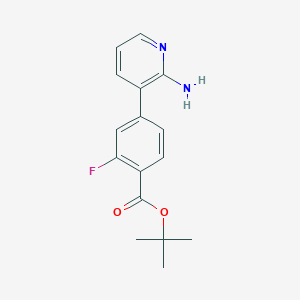
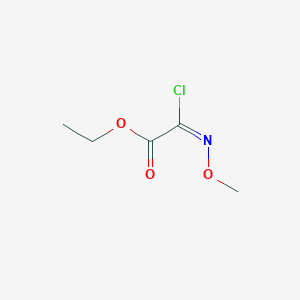
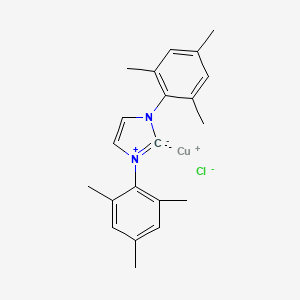
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)